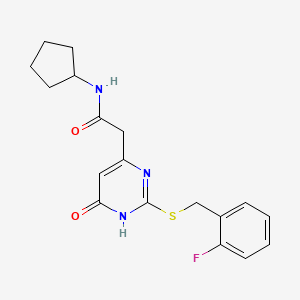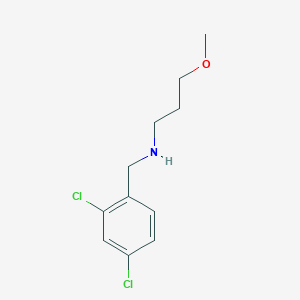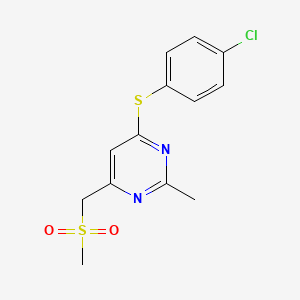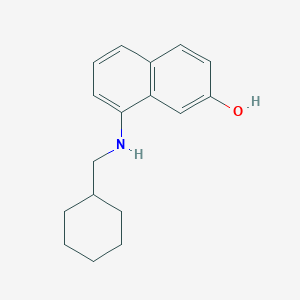![molecular formula C18H11Cl2NO4 B3009433 9-(2,4-dichlorophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one CAS No. 882747-24-2](/img/structure/B3009433.png)
9-(2,4-dichlorophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is also known as FL118, which is a novel anticancer agent . It has been shown to target drug-resistant cancer stem-like cells and overcome treatment resistance of human pancreatic cancer .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 20-substituted (20S)-10,11-methylenedioxy-camptothecin coupled with 5-substituted uracils and other heterocyclic rings through glycine were synthesized . All the derivatives showed superior cytotoxic activities in vitro with IC50 values in the nanomolar range .Molecular Structure Analysis
The molecular structure of this compound is complex. The PubChem database provides a detailed molecular structure . The molecular formula is C6H4O3 and the molecular weight is 124.09 g/mol .Chemical Reactions Analysis
FL118 has been shown to bind to, dephosphorylate, and degrade the oncoprotein DDX5 (p68) to control c-Myc, survivin, and mutant Kras against colorectal and pancreatic cancer .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 124.09 g/mol, a topological polar surface area of 27.7 Ų, and a complexity of 212 .Wissenschaftliche Forschungsanwendungen
Anticancer Potential
A study highlighted the synthesis of analogs of podophyllotoxins, including 6,9-dihydro-[1,3]dioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-ones, with potential anticancer activity. This research demonstrated excellent yields, environmental friendliness, and significant implications for cancer treatment (Li, Lu, Yu, & Yao, 2015).
Synthesis and Chemical Properties
Another study focused on the synthesis of new scaffolds derived from γ-lactone-fused quinolin-4(1H)-ones, including the 9-(2,4-dichlorophenyl) compound. The research provided insights into efficient synthetic methods and potential applications in various fields (Labruère, Helissey, Desbène-Finck, & Giorgi-Renault, 2013).
Molecular Structure Analysis
Research on the conformational and configurational disorder in related compounds has been conducted, providing valuable information on the structural properties and stability of these compounds, which is essential for their application in various scientific fields (Cuervo, Abonía, Cobo, & Glidewell, 2009).
Green Chemistry Approaches
A study demonstrated the eco-compatible synthesis of related compounds using green TiO2, emphasizing environmentally friendly production methods. This advancement is crucial for sustainable scientific research and applications (Bhardwaj, Singh, & Singh, 2019).
Synthesis under Solvent-Free Conditions
Research has also been conducted on the solvent-free synthesis of novel 8-aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-one compounds. This approach highlights the importance of reducing solvent use in chemical syntheses, contributing to more sustainable practices in scientific research (Xiao-xi, 2015).
Zukünftige Richtungen
FL118 is a promising anticancer drug for further clinical development to effectively treat drug-resistant pancreatic cancer alone or in combination with other pancreatic cancer chemotherapeutic drugs . Future research could focus on improving the water solubility and reducing the adverse side effects of FL118 .
Eigenschaften
IUPAC Name |
8-(2,4-dichlorophenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11(15)-tetraen-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2NO4/c19-8-1-2-9(11(20)3-8)16-10-4-14-15(25-7-24-14)5-12(10)21-13-6-23-18(22)17(13)16/h1-5,16,21H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFAXBQLGNOXIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(C3=CC4=C(C=C3N2)OCO4)C5=C(C=C(C=C5)Cl)Cl)C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2,4-dichlorophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-[4-[(2,3-Difluorophenyl)methyl]piperidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B3009356.png)


![N-(3-isopropoxypropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3009362.png)
![N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide](/img/structure/B3009363.png)

![N-{2-[1-(4-methylbenzoyl)piperidin-4-yl]ethyl}-2-propylpentanamide](/img/structure/B3009365.png)
![N-cyclopentyl-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B3009366.png)

![2-chloro-N-cyclopropyl-4-[(prop-2-yn-1-yl)amino]benzamide](/img/structure/B3009370.png)

